6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide
Overview
Description
6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C15H17ClN2O2S It is characterized by the presence of an amino group, a chlorophenyl group, and a sulfonamide group attached to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzylamine with 2,3-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-nitro-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide.
Reduction: Formation of 6-amino-N-[(phenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-N-[(2-fluorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide
- 6-amino-N-[(2-bromophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide
- 6-amino-N-[(2-iodophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide
Uniqueness
6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different halogen substituents. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10-7-8-14(17)15(11(10)2)21(19,20)18-9-12-5-3-4-6-13(12)16/h3-8,18H,9,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAVLEIXDQYXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)S(=O)(=O)NCC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094926-72-3 | |
Record name | 6-amino-N-[(2-chlorophenyl)methyl]-2,3-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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